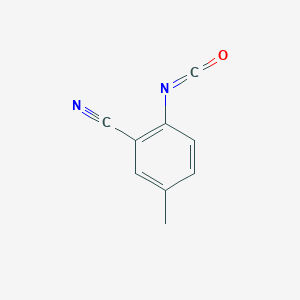

2-Isocyanato-5-methylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isocyanato-5-methylbenzonitrile is a chemical compound that is related to various research areas due to its potential applications in organic synthesis and material science. The compound features both an isocyanate group and a cyano group attached to a benzene ring, which makes it a versatile intermediate for various chemical reactions.

Synthesis Analysis

The synthesis of bifunctional aminobenzonitriles, which are structurally related to 2-isocyanato-5-methylbenzonitrile, can be achieved through the aminocyanation of arynes. This process involves the direct addition of aryl cyanamides to arynes, leading to the cleavage of inert N-CN bonds and the formation of aminobenzonitriles . Such methods could potentially be adapted for the synthesis of 2-isocyanato-5-methylbenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-isocyanato-5-methylbenzonitrile, such as p-decylphenyl isocyanide and p-decylbenzonitrile, has been studied. These molecules are isomorphous, meaning they have the same crystal structure. The molecules are arranged in a way that the phenyl rings are perpendicular to a mirror plane, and there is a significant interaction between the CN groups, which could be relevant for understanding the molecular structure of 2-isocyanato-5-methylbenzonitrile .

Chemical Reactions Analysis

The reactivity of the isocyanate group in para-toluene isocyanate, a compound related to 2-isocyanato-5-methylbenzonitrile, has been studied in the context of pyrolysis. The major products of this decomposition include benzonitrile and methylbenzonitrile, along with other aromatic compounds . This suggests that the isocyanate group in 2-isocyanato-5-methylbenzonitrile could undergo similar reactions under pyrolytic conditions, leading to the formation of various degradation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isocyanato-5-methylbenzonitrile can be inferred from related compounds. For instance, the intramolecular charge transfer and dual fluorescence observed in planarized aminobenzonitriles could provide insights into the electronic properties of 2-isocyanato-5-methylbenzonitrile. Additionally, the pyrolysis study of para-toluene isocyanate offers quantitative data on the thermal stability and decomposition pathways that could be relevant to understanding the physical properties of 2-isocyanato-5-methylbenzonitrile.

Scientific Research Applications

Pyrolysis and Decomposition

Para-toluene isocyanate, a key intermediate in the pyrolysis of aromatic di-isocyanates such as 2-Isocyanato-5-methylbenzonitrile, has been extensively studied. Research reveals that during the pyrolysis process, major products like benzonitrile, methylbenzonitrile, and others are formed. This is crucial in understanding the degradation behavior of polyurethane materials (Marks & Metcalfe, 1996).

Corrosion Inhibition

Studies have shown that derivatives of 2-Isocyanato-5-methylbenzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, are effective as corrosion inhibitors. These compounds have been found to significantly reduce corrosion in metals like mild steel and aluminum in acidic and alkaline environments (Verma et al., 2015), (Verma et al., 2015).

Spectroscopic and Optical Studies

The molecular structure, vibrational spectra, and non-linear optics properties of 5-fluoro-2-methylbenzonitrile, a related compound, have been extensively researched. This provides valuable insights into the compound's potential applications in fields like spectroscopy and materials science (Kumar & Raman, 2017).

Synthesis and Pharmaceutical Applications

Research has been conducted on the synthesis of various derivatives from 2-Isocyanato-5-methylbenzonitrile, which exhibit a range of biological activities. These derivatives have been evaluated for their anti-inflammatory and analgesic properties, showcasing the compound's relevance in medicinal chemistry (Sondhi et al., 2005).

Material Science and Catalysis

In material science, nitrile-functionalized silver(I)–N-heterocyclic carbene complexes based on N-methyl-N'-benzonitrile have been synthesized and studied. These complexes are significant in the development of new materials with potential applications in catalysis and pharmaceuticals (Zulikha et al., 2014).

Thermochemistry

The thermochemistry of methylbenzonitriles, closely related to 2-Isocyanato-5-methylbenzonitrile, has been benchmarked. This includes studies on gas-phase enthalpies of formation and vaporization enthalpies, contributing to a deeper understanding of the compound's physical properties (Zaitseva et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-isocyanato-5-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c1-7-2-3-9(11-6-12)8(4-7)5-10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCMDRMRFYQMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-5-methylbenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(1-Methylbenzimidazol-2-yl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B3011612.png)

![Tert-butyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3011615.png)

![2-(morpholinosulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3011620.png)

![N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B3011621.png)

![3-[[3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B3011625.png)

![(Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3011627.png)

![1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one](/img/structure/B3011630.png)

![1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3011631.png)

![2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3011632.png)

![4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide](/img/structure/B3011635.png)